o-Tolidine sulfone

Descripción general

Descripción

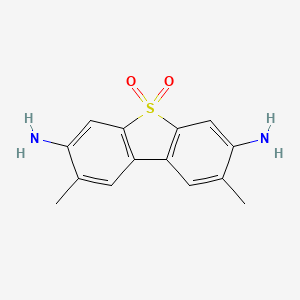

o-Tolidine sulfone, also known as 2,8-dimethyldibenzo[b,d]thiophene-3,7-diamine 5,5-dioxide, is an organic compound with the molecular formula C14H14N2O2S. It is a derivative of o-tolidine, where the sulfone group is introduced to enhance its chemical properties. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: o-Tolidine sulfone can be synthesized through the oxidation of o-tolidine. The process typically involves the use of strong oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the complete conversion of o-tolidine to its sulfone derivative.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale oxidation processes. The reaction is conducted in reactors equipped with temperature and pressure control systems to optimize yield and purity. The use of catalysts may also be employed to enhance the reaction rate and efficiency.

Análisis De Reacciones Químicas

Polymerization Reactions

o-Tolidine sulfone serves as a diamine monomer in the synthesis of high-performance polymers. Its primary application involves condensation reactions with dicarboxylic acids or acid chlorides to form polyamide and polyimide fibers.

Mechanism and Conditions :

-

The sulfone’s amino groups (-NH₂) react with carboxyl groups (-COOH) in a step-growth polymerization process.

-

Industrial production involves controlled heating (60–70°C) in acidic or alkaline media to form copolymers with enhanced thermal and mechanical properties .

| Reaction Type | Reagents/Conditions | Major Products | Reference |

|---|---|---|---|

| Polyamide formation | Dicarboxylic acids, 60–70°C, H₂O | Copolyamide fibers |

Thermal Decomposition

Mass spectrometry studies reveal fragmentation pathways under high-energy conditions. Key decomposition products include sulfur dioxide (SO₂) and aromatic fragments.

Fragmentation Pathways :

-

Loss of SO₂ (64 Da) from the molecular ion (M⁺) generates a radical cation at m/z 121 .

-

Further decomposition yields smaller aromatic ions (e.g., m/z 77, 94) .

| Decomposition Step | Observed Fragments (m/z) | Conditions | Reference |

|---|---|---|---|

| Primary | 121 (M⁺ – SO₂) | High-temperature MS | |

| Secondary | 77, 94 | Collision-induced |

Stability in Acidic and Alkaline Media

This compound exhibits resilience in harsh chemical environments:

-

Acidic conditions : Forms stable sulfate salts (e.g., this compound sulfate) .

-

Alkaline conditions : Regenerates the free base form without decomposition .

Comparative Reactivity with Analogues

| Property | This compound | o-Tolidine |

|---|---|---|

| Electrophilic substitution | Low (deactivated rings) | High (activated rings) |

| Oxidative stability | High | Moderate |

Aplicaciones Científicas De Investigación

Chemical Applications

Synthesis of Dyes and Pigments

- o-Tolidine sulfone serves as an essential intermediate in the synthesis of various dyes and pigments. Its reactivity allows for modifications that are crucial in developing colorants used in textiles and plastics.

Reactivity Profile

- The compound undergoes several chemical reactions:

- Oxidation: Can produce higher oxidized derivatives.

- Reduction: Converts back to the corresponding sulfide.

- Substitution: Amino groups can participate in substitution reactions, yielding various derivatives.

Table 1: Chemical Reactions of this compound

| Reaction Type | Reagents Used | Major Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide, peracids | Higher oxidized derivatives |

| Reduction | Sodium borohydride | Corresponding sulfide derivatives |

| Substitution | Halogenating agents | Various substituted derivatives |

Biological Applications

Biochemical Assays

- This compound is utilized in biochemical assays due to its ability to interact with various biological molecules. It can serve as a reagent for detecting specific biomolecules or enzymes.

Potential Therapeutic Properties

- Research indicates that this compound may have therapeutic applications, particularly in the development of drugs targeting specific diseases. Its organosulfur structure is being explored for potential efficacy in treating conditions like Alzheimer's disease, where sulfur-containing compounds show promise as therapeutic agents .

Industrial Applications

Polymer Production

- The compound is also significant in industrial settings, particularly in the production of polymers and resins. It acts as a raw material for polyamides and polyimides, which are crucial for manufacturing high-performance materials .

Case Study: Synthesis Methodology

Mecanismo De Acción

The mechanism of action of o-tolidine sulfone involves its interaction with various molecular targets and pathways. The sulfone group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. In biological systems, this compound can interact with enzymes and proteins, influencing their activity and function.

Comparación Con Compuestos Similares

o-Toluidine: A precursor to o-tolidine sulfone, known for its applications in the synthesis of dyes and pigments.

Benzidine: Structurally similar to o-tolidine, used in the production of dyes and as a reagent in biochemical assays.

Dianisidine: Another related compound with applications in dye synthesis and biochemical research.

Uniqueness of this compound: this compound stands out due to the presence of the sulfone group, which enhances its chemical stability and reactivity. This makes it a valuable compound in various scientific and industrial applications, offering unique properties compared to its analogs.

Actividad Biológica

O-Tolidine sulfone, a compound with the chemical formula C14H14N2O2S, is recognized for its diverse biological activities and applications in various fields, including biochemistry and medicine. This article explores its biochemical properties, mechanisms of action, and implications for health based on recent research findings.

This compound exhibits significant interactions with enzymes and proteins, particularly affecting cytochrome P450 enzymes, which are crucial for drug metabolism. These interactions can lead to the formation of reactive metabolites that exhibit biological activity. Additionally, this compound can bind to hemoglobin, resulting in the formation of methemoglobin, which impairs oxygen transport in the blood .

| Property | Description |

|---|---|

| Chemical Structure | C14H14N2O2S |

| Interactions | Cytochrome P450 enzymes, hemoglobin |

| Biological Effects | Induces oxidative stress, affects gene expression |

| Stability | Relatively stable under standard conditions |

Cellular Effects

The compound influences various cellular processes, particularly in relation to oxidative stress and inflammation. It has been shown to induce the expression of genes associated with oxidative stress response, such as those encoding antioxidant enzymes. This modulation can alter cellular metabolism by affecting enzyme activities involved in metabolic pathways .

Molecular Mechanisms

This compound exerts its effects through several molecular mechanisms:

- Enzyme Inhibition : It can inhibit cytochrome P450 activity, altering the metabolism of other compounds.

- Gene Expression Modulation : The compound influences transcription factors involved in oxidative stress responses.

- Formation of Methemoglobin : This binding reduces oxygen transport efficiency in the bloodstream.

Temporal Effects in Laboratory Settings

In vitro studies have demonstrated that prolonged exposure to this compound can lead to sustained oxidative stress and inflammation. Long-term studies indicate cumulative effects on cellular function, including impaired metabolism and increased oxidative damage .

Table 2: Temporal Effects Observed in Laboratory Studies

| Duration of Exposure | Observed Effects |

|---|---|

| Short-term | Minimal impact on cellular function |

| Long-term | Increased oxidative stress |

| Impaired cellular metabolism |

Dosage Effects in Animal Models

Research indicates that the biological effects of this compound vary significantly with dosage. Low doses may have negligible impacts, while higher doses lead to notable toxic effects such as liver and kidney damage. Threshold effects have been documented, where specific dosage levels correlate with increased adverse outcomes .

Table 3: Dosage Effects Observed in Animal Studies

| Dosage Level | Biological Effect |

|---|---|

| Low | Minimal impact |

| Moderate | Mild oxidative stress |

| High | Severe toxicity (liver/kidney damage) |

Metabolic Pathways

This compound participates in metabolic pathways primarily mediated by cytochrome P450 enzymes. It undergoes N-hydroxylation and other oxidative reactions that yield reactive metabolites capable of causing oxidative stress and potential toxicity .

Case Studies

Recent studies have highlighted the potential therapeutic applications of this compound. For instance:

- Cancer Research : Genetically modified mice have been utilized to assess the carcinogenicity of this compound, revealing insights into its safety profile and potential risks associated with long-term exposure .

- Protozoal Infections : Investigations into synthetic sulfur derivatives have shown promising antiprotozoal activity against pathogens like Entamoeba histolytica and Giardia lamblia, suggesting potential therapeutic uses .

Propiedades

IUPAC Name |

2,8-dimethyl-5,5-dioxodibenzothiophene-3,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2S/c1-7-3-9-10-4-8(2)12(16)6-14(10)19(17,18)13(9)5-11(7)15/h3-6H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJSPYCPPVCMEBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)S(=O)(=O)C3=C2C=C(C(=C3)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55011-44-4 | |

| Record name | 3,7-Dibenzothiophenediamine, 2,8-dimethyl-, 5,5-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.